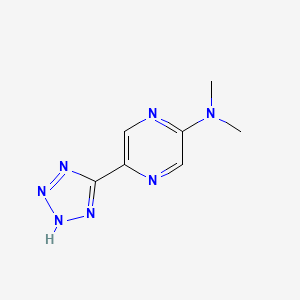
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and tetrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine typically involves the reaction of cyanogen azide with dimethylamine. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . The synthetic route can be summarized as follows:
Starting Materials: Cyanogen azide and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperatures, often in the presence of a solvent.
Product Formation: The reaction yields this compound with a high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific properties, such as explosives and propellants.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrazole and pyrazine derivatives, such as:
N,N-dimethyl-2H-tetrazol-5-amine: A related compound with similar structural features.
2,5-Bis-(2H-tetrazol-5-yl)-terephthalic acid: Another tetrazole derivative with different applications.
Uniqueness
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine is unique due to its combined pyrazine and tetrazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-(2H-tetrazol-5-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7/c1-14(2)6-4-8-5(3-9-6)7-10-12-13-11-7/h3-4H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPESSHBTFXRZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
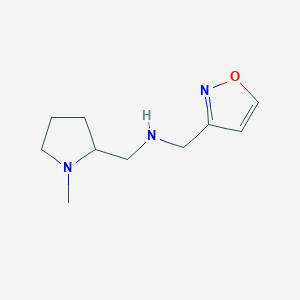
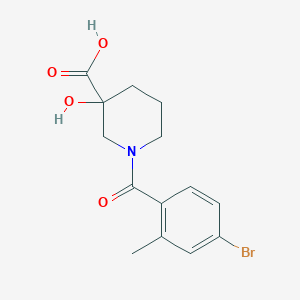
![5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6975181.png)
![1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B6975192.png)
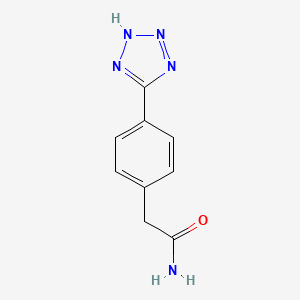
![[5-[[(2,2-Difluorocyclopentyl)methylamino]methyl]furan-2-yl]methanol](/img/structure/B6975204.png)
![5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole](/img/structure/B6975211.png)
![1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole](/img/structure/B6975214.png)
![5-[(5-methylthiophen-2-yl)methyl]-2H-tetrazole](/img/structure/B6975222.png)
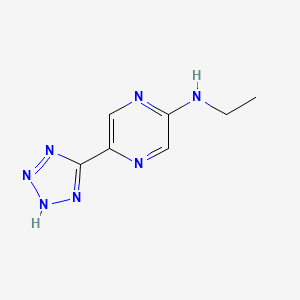
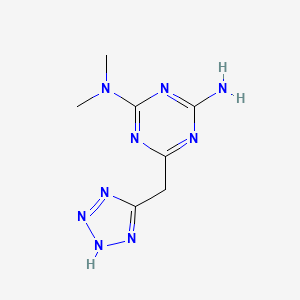
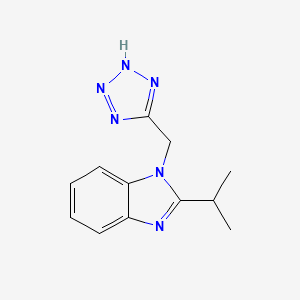
![3,5-dimethyl-4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B6975251.png)
![5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B6975255.png)
